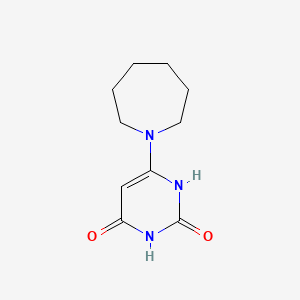

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative substituted at the 6-position with an azepane (7-membered saturated heterocyclic amine) group. The pyrimidine-2,4-dione core is a uracil analog, a structure prevalent in nucleic acids and bioactive molecules.

Properties

IUPAC Name |

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHAVNJMYGDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with azepane. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with azepane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential therapeutic effects against various diseases:

- Anticancer Properties: Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown promising results in vitro against different cancer cell lines.

- Antiviral Activity: The compound has been evaluated for its efficacy against viral infections. Preliminary studies suggest it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .

Biological Research

The compound's interaction with biological targets is a focal point in current research:

- Enzyme Inhibition: It has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition could lead to therapeutic applications in autoimmune diseases and cancer .

- Bioactive Molecule: Ongoing studies are investigating its effects on various biological pathways, including those related to inflammation and cellular signaling.

Material Science

In materials science, this compound is being researched for its unique chemical properties:

- Building Block for Heterocycles: It serves as a versatile building block for synthesizing more complex heterocyclic compounds with tailored properties for specific applications.

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Halogenated pyrimidine, azepane | Basic conditions, DMSO solvent |

| Oxidation | Hydrogen peroxide or mCPBA | Varies based on target product |

| Reduction | Sodium borohydride or lithium aluminum hydride | Standard laboratory conditions |

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development.

Case Study 2: DHODH Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of various pyrimidine derivatives on DHODH. The study found that modifications to the azepane ring significantly enhanced inhibitory activity compared to similar compounds lacking this feature. This suggests that structural variations can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Flexibility vs. In contrast, fused pyrido[2,3-d]pyrimidine derivatives (e.g., ) exhibit rigidity, favoring intercalation or planar interactions . Bulky aromatic substituents (e.g., 3-Cyclohexyl-6-phenyl analog) may limit solubility but enhance hydrophobic binding .

Electronic Effects: Electron-donating groups like amino (6-Amino-1,3-dimethyl analog) or hydroxyl (6-Arylthio derivatives) increase polarity and hydrogen-bonding capacity, critical for enzyme inhibition . The azepane’s secondary amine may act as a hydrogen-bond donor, though its larger size could reduce accessibility compared to smaller amines .

Lipophilicity :

- Azepane’s moderate logP (predicted) balances solubility and membrane permeability, whereas arylthio or fused-ring analogs may suffer from poor aqueous solubility .

Biological Activity

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique azepan moiety that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C11H17N3O2

- Molecular Weight : 223.27 g/mol

- CAS Number : Not specified in the provided data.

This compound is characterized by its pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

Case Study:

A study highlighted a derivative of pyrimidine that demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375. These findings suggest that this compound could possess similar properties, warranting further investigation into its anticancer potential .

Antimicrobial Activity

Pyrimidine derivatives are also explored for their antimicrobial properties. The structural features of this compound may contribute to its efficacy against bacterial and fungal pathogens.

Research Findings:

In vitro studies have indicated that certain pyrimidines exhibit broad-spectrum antimicrobial activity. For example, derivatives with similar structural motifs have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in nucleic acid synthesis.

- Receptor Modulation : The azepan ring may interact with specific receptors or proteins involved in cell signaling pathways, enhancing or inhibiting their activity.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other known compounds, a summary table is presented below:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 6-(azepan-1-yl)pyrimidine-2,4-dione | TBD | TBD | Enzyme inhibition; receptor modulation |

| Pyrimidine Derivative A | 0.36 µM (CDK2) | Active against E. coli | CDK inhibition |

| Pyrimidine Derivative B | 0.5 µM (HeLa) | Active against S. aureus | DNA synthesis inhibition |

TBD = To Be Determined

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.